Ethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
“Ethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate” is a mouthful, but let’s break it down. This compound belongs to the class of heterocyclic compounds, specifically thiophenes. Thiophenes are five-membered aromatic rings containing a sulfur atom. Our compound features a hexahydroquinoline core with various functional groups attached.
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound may not be widely documented, we can explore general strategies:
Multistep Synthesis: Likely involves multiple steps to assemble the complex structure.
Functional Group Transformations: Incorporating the furan, thiophene, and ester functionalities.
Protecting Groups: Ensuring selectivity during reactions.
Cyclization: Forming the hexahydroquinoline ring.
Industrial Production:: Unfortunately, industrial-scale synthesis details are scarce. research labs may explore custom synthetic routes.
Chemical Reactions Analysis
Reactions::
Oxidation: Oxidative processes may modify the furan or thiophene rings.
Reduction: Reduction of the carbonyl group or other functionalities.
Substitution: Introducing new substituents.
Ester Hydrolysis: Cleaving the ester bond.
Oxidation: Oxidants like KMnO₄ or PCC.
Reduction: Reducing agents (e.g., LiAlH₄).
Substitution: Nucleophiles (e.g., Grignard reagents).
Ester Hydrolysis: Acidic or basic conditions.
Major Products:: Depends on reaction conditions, but potential products include derivatives of the hexahydroquinoline scaffold.
Scientific Research Applications
Chemistry::
Drug Discovery: Thiophenes play a crucial role in combinatorial chemistry and lead optimization.
Material Science: Thiophenes contribute to organic electronics and semiconductors.
Anti-Inflammatory: Thiophenes exhibit anti-inflammatory properties.
Anti-Cancer: Investigate its potential as an anti-cancer agent.
Other Therapeutic Properties: Anti-psychotic, anti-anxiety, and more.
Pharmaceuticals: Thiophene-containing drugs.
Agrochemicals: Insecticides, fungicides.
Mechanism of Action
The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting pathways relevant to its therapeutic properties.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to:
2-Butylthiophene: Used in anticancer agents.
Thiazolyl Thiazolidine-2,4-dione Derivatives: Antibacterial and antifungal activity.
2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate: A related compound.
Properties
Molecular Formula |
C22H23NO4S |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(5-methylfuran-2-yl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H23NO4S/c1-4-26-22(25)19-13(3)23-15-10-14(18-6-5-9-28-18)11-16(24)20(15)21(19)17-8-7-12(2)27-17/h5-9,14,21,23H,4,10-11H2,1-3H3 |
InChI Key |
VXYBIPPBUMGPBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)C)C(=O)CC(C2)C4=CC=CS4)C |
Origin of Product |
United States |
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